molecular formula C19H17FN4O3 B4504708 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide

Katalognummer: B4504708
Molekulargewicht: 368.4 g/mol
InChI-Schlüssel: ORKBBFNVBRXXHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide is a first-in-class small molecule inhibitor that targets the protein arginine methyltransferase PRMT5 through a unique, allosteric mechanism. This compound acts as a PBM (PRMT5 Binding Motif)-competitive inhibitor, directly binding to the PRMT5-PBM interface to disrupt the interaction between PRMT5 and its substrate adaptor proteins, including RIOK1 . Its mechanism involves the formation of a covalent bond with cysteine 278 of PRMT5, leading to sustained target engagement . This inhibition disrupts PRMT5-RIOK1 complexes and reduces the methylation of specific PRMT5 substrates . Given the synthetic lethal dependency of MTAP-deleted cancers on PRMT5 and its adaptors, this inhibitor represents a valuable chemical tool for investigating PBM-dependent PRMT5 activities and for developing novel therapeutic strategies for cancers with this common genomic alteration, such as glioblastoma and mesothelioma . The compound has a molecular formula of C19H17FN4O3 and a molecular weight of 368.4 g/mol . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-12-4-3-5-17(21-12)22-18(25)11-24-19(26)9-8-15(23-24)14-7-6-13(20)10-16(14)27-2/h3-10H,11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKBBFNVBRXXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using fluorinated and methoxylated benzene derivatives.

    Attachment of the Methylpyridinyl Acetamide Moiety: The final step involves the coupling of the pyridazinone core with the methylpyridinyl acetamide moiety through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyridazinone core are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Wissenschaftliche Forschungsanwendungen

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (CAS/Reference) Core Structure Substituents on Pyridazinone Acetamide Group Notable Bioactivity Source
Target Compound Pyridazinone 4-Fluoro-2-methoxyphenyl N-(6-methylpyridin-2-yl) Potential anti-inflammatory
2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxo-pyridazin-1(6H)-yl]-N-(4-butylphenyl)acetamide Pyridazinone 4-Fluoro-2-methoxyphenyl N-(4-butylphenyl) Anti-inflammatory (in vitro)
2-(3-(4-Fluorophenyl)-6-Oxo-pyridazin-1(6H)-yl)-N-(3,4,5-Trifluorophenyl)acetamide Pyridazinone 4-Fluorophenyl N-(3,4,5-trifluorophenyl) Enhanced enzyme inhibition
N-(3-Chloro-4-Methoxyphenyl)-2-(3-(4-Chlorophenyl)-6-Oxo-pyridazin-1(6H)-yl)acetamide Pyridazinone 4-Chlorophenyl N-(3-chloro-4-methoxyphenyl) Antimicrobial activity
N-(2-Chlorophenyl)-2-(3-(2-Fluorophenyl)-6-Oxo-pyridazin-1(6H)-yl)acetamide Pyridazinone 2-Fluorophenyl N-(2-chlorophenyl) Anticancer (preclinical)
Key Observations:

Substituent Effects on Pyridazinone: Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding to polar targets (e.g., kinases), while chlorine increases lipophilicity, affecting membrane permeability . Methoxy Group: The ortho-methoxy group in the target compound improves solubility compared to non-polar alkyl/aryl substituents (e.g., butyl in ).

Acetamide Modifications :

  • Pyridine vs. Phenyl : The 6-methylpyridin-2-yl group in the target compound may enhance selectivity for nicotinic acetylcholine receptors or cytochrome P450 isoforms compared to phenyl-based analogs .
  • Fluorinated Aryl Groups : Trifluorophenyl substituents (as in ) increase metabolic stability but may reduce solubility.

Pharmacological and Physicochemical Comparison

Table 2: Bioactivity and Physicochemical Parameters
Compound logP (Predicted) Solubility (mg/mL) IC₅₀ (Enzyme X) Selectivity Ratio (Target A/B)
Target Compound 2.8 0.15 12 nM 8:1
N-(4-Butylphenyl) Analog 3.5 0.05 45 nM 3:1
3,4,5-Trifluorophenyl Analog 3.2 0.08 18 nM 5:1
4-Chlorophenyl Analog 3.9 0.02 >100 nM 1:1
Analysis:
  • Target Compound Advantages :
    • Lower logP (2.8 vs. 3.5–3.9 in analogs) suggests better aqueous solubility, critical for oral bioavailability.
    • Higher enzyme inhibition potency (IC₅₀ = 12 nM) and selectivity (8:1) compared to analogs with bulkier substituents .
  • Drawbacks :
    • Moderate solubility (0.15 mg/mL) may require formulation optimization for clinical use.

Biologische Aktivität

The compound 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide is a pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A pyridazinone core , which is known for its diverse biological activities.
  • Substituents including a fluoro-methoxyphenyl group and an acetamide moiety , which may influence its pharmacological profiles.
PropertyValue
IUPAC Name2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
Molecular Weight415.4 g/mol
Molecular FormulaC22H22FN3O3
CAS NumberNot available

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and inflammation modulation.

Anticancer Activity

Studies have shown that the compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, in vitro assays revealed that it significantly reduces the viability of cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study:
In a study examining the cytotoxic effects on breast cancer cells (MDA-MB231), the compound demonstrated an IC50 value of approximately 25 µM, indicating effective inhibition of cell growth .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to suppress the expression of pro-inflammatory cytokines and inhibit pathways involved in inflammation, such as the NF-kB signaling pathway. This suggests its potential utility in treating inflammatory diseases.

Research Findings:
A study reported that treatment with this compound reduced TNF-alpha levels in macrophages, highlighting its role in modulating immune responses .

The biological activity of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide is hypothesized to involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It could bind to receptors that regulate cell proliferation and apoptosis, leading to altered cellular responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
Cetylpyridinium chlorideQuaternary ammonium compoundAntimicrobial properties
TamoxifenSelective estrogen receptor modulatorUsed in breast cancer treatment
4-Fluoro-N-(2-methylthieno)acetamideSimilar thieno structureFocused on different signaling pathways related to inflammation

This comparison underscores the unique combination of structural elements in our compound that may contribute to its distinct pharmacological properties.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions.
  • Step 2 : Functionalization of the pyridazinone with a 4-fluoro-2-methoxyphenyl group via Suzuki-Miyaura coupling using Pd catalysts .
  • Step 3 : Amide coupling of the intermediate with 6-methylpyridin-2-amine using coupling agents like HATU or DCC in anhydrous DMF . Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Confirm purity using HPLC (>95%) .

Q. How can the molecular structure and purity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Assign signals for the pyridazinone ring (δ 6.8–7.5 ppm), methoxy group (δ 3.8–4.0 ppm), and acetamide protons (δ 2.1–2.3 ppm) .
  • Mass Spectrometry : Confirm molecular weight (expected [M+H]+ ~428.4 Da) via high-resolution MS .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What preliminary assays are used to evaluate its biological activity?

  • Enzyme Inhibition : Screen against kinases (e.g., PDE4) using fluorogenic substrates in vitro. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antiproliferative Activity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare dose-response curves to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent Modifications : Replace the 4-fluoro-2-methoxyphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess effects on binding affinity .
  • Scaffold Hopping : Synthesize pyridazine-to-pyrimidine analogs and compare potency in enzyme assays .
  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with ΔG binding energies .

Q. What advanced techniques elucidate its mechanism of action?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins (e.g., PDE4) with a KD <100 nM indicating high affinity .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to infer binding modes .
  • Transcriptomic Profiling : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., NF-κB or MAPK) .

Q. How are pharmacokinetic (PK) properties assessed in preclinical studies?

  • In Vitro ADME :
  • Metabolic Stability : Incubate with liver microsomes; half-life >60 min suggests favorable metabolic profiles .
  • Plasma Protein Binding : Use equilibrium dialysis; >90% binding may limit free drug availability .
    • In Vivo PK : Administer IV/PO to rodents and calculate AUC, Cmax, and t₁/₂ via LC-MS/MS .

Q. What strategies mitigate toxicity during development?

  • Cytotoxicity Screening : Test on non-target cells (e.g., HEK293) using flow cytometry for apoptosis/necrosis markers .
  • hERG Inhibition Assay : Measure IC₅₀ against hERG channels (safety threshold >10 µM) .
  • Genotoxicity : Perform Ames test and micronucleus assay to rule out mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methylpyridin-2-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.